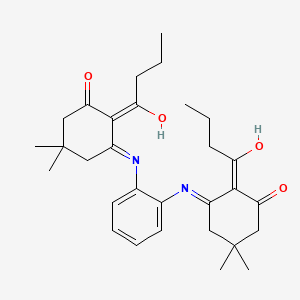![molecular formula C16H13BrN2O3 B6093352 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B6093352.png)
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is a synthetic compound that has been of interest to researchers due to its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by interacting with specific biological molecules, such as proteins or nucleic acids, and altering their function.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can affect cellular processes, such as cell growth and division, and may have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole in lab experiments is its strong fluorescence properties. This makes it a useful tool for imaging and detection applications. However, there are also limitations to using this compound, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several potential future directions for research on 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to develop new fluorescent probes based on the structure of this compound and explore their use in various imaging and detection applications. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole involves the reaction of 5-bromo-2-furoic acid with 2,3-dihydro-1H-indene-5-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride and triethylamine to form the final product.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazole has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of fluorescent probes. This compound has been shown to have strong fluorescence properties, making it a potential candidate for use in imaging and detection applications.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-14-7-6-13(21-14)16-18-15(22-19-16)9-20-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJTKZHTHPWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)
![methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6093289.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6093297.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![1-(4-methylphenyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B6093314.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6093320.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6093321.png)

![methyl 1-{2-hydroxy-3-[4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6093344.png)


![2,3,5-trimethyl-6-phenyl-1-(4-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6093362.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6093370.png)
